N-(2-bromo-4-methylphenyl)furan-2-carboxamide
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Overview
Description
N-(2-bromo-4-methylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with a 2-bromo-4-methylphenyl group. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(2-bromo-4-methylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 2-bromo-4-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the carboxamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-(2-bromo-4-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromo-4-methylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives, while reduction reactions can lead to the formation of dihydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth. The exact molecular pathways involved in its action are still under investigation, but it is thought to interfere with key metabolic processes in bacteria .
Comparison with Similar Compounds
N-(2-bromo-4-methylphenyl)furan-2-carboxamide can be compared with other furan derivatives such as N-(4-bromophenyl)furan-2-carboxamide and N-(2-bromo-4-methylphenyl)benzofuran-2-carboxamide . These compounds share similar structural features but differ in their substitution patterns and biological activities. The unique combination of the 2-bromo-4-methylphenyl group with the furan-2-carboxamide moiety gives this compound distinct properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8-4-5-10(9(13)7-8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVSTLARUCKYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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